Syringaldehyde

Catalog No.
S596435
CAS No.
134-96-3
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syringaldehyde

CAS Number

134-96-3

Product Name

Syringaldehyde

IUPAC Name

4-hydroxy-3,5-dimethoxybenzaldehyde

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3

InChI Key

KCDXJAYRVLXPFO-UHFFFAOYSA-N

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

2,6-Dimethoxy-4-formylphenol; 3,5-Dimethoxy-4-hydroxybenzaldehyde; 4-Formyl-2,6-dimethoxyphenol; 4-Hydroxy-3,5- dimethoxybenzaldehyde; Cedar aldehyde; Gallaldehyde 3,5-dimethyl ether; NSC 41153; SM 707; Syringaldehyde; Syringic aldehyde; VND 3207

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=O

Bioactive properties and potential therapeutic applications:

Syringaldehyde has been investigated for its potential health benefits due to its antioxidant, anti-inflammatory, and neuroprotective properties. Studies suggest its ability to:

  • Reduce oxidative stress: Syringaldehyde may act as a free radical scavenger, mitigating cellular damage caused by oxidative stress in various conditions, including spinal cord ischemia [].
  • Exert anti-inflammatory effects: Research suggests syringaldehyde's potential to suppress inflammatory responses, potentially offering benefits in managing inflammatory diseases [].
  • Offer neuroprotective properties: Studies indicate syringaldehyde's potential to protect nerve cells from damage, making it a potential candidate for exploring neurodegenerative disorders [].

Syringaldehyde, scientifically known as 3,5-dimethoxy-4-hydroxybenzaldehyde, is an organic compound that belongs to the phenolic aldehyde family. It is a colorless solid, although impure samples may appear yellowish, and is soluble in alcohol and polar organic solvents. Syringaldehyde is widely distributed in nature, occurring in trace amounts in various plant species, particularly in the wood of spruce and maple trees. It is also formed during the aging of whisky in oak barrels, contributing to its complex flavor profile .

  • In insects, syringaldehyde acts as a semiochemical, a molecule used for communication. For example, the bark beetle Scolytus multistriatus uses syringaldehyde to locate suitable host trees for egg-laying [].
  • Syringaldehyde might also have biological activities in plants, but more research is needed in this area.
  • Syringaldehyde is generally considered safe for human consumption at the low levels found in food and beverages [].
  • However, concentrated syringaldehyde can be an irritant to the skin and eyes [].
Due to its functional groups. Notably:

  • Oxidation: Syringaldehyde can be produced through the oxidation of lignin, which generates various aldehydes and phenolic acids. This process is significant in the context of lignocellulosic biomass degradation .
  • Halogenation: Similar to vanillin, syringaldehyde can undergo halogenation reactions, where halogens are introduced into its structure .
  • Photosensitized Reactions: Recent studies have shown that syringaldehyde can engage in photosensitized reactions that may influence secondary organic aerosol formation and aging processes in the atmosphere .

Syringaldehyde exhibits various biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
  • Insect Communication: Certain insect species utilize syringaldehyde as a chemical signal during oviposition, indicating its role in ecological interactions .
  • Potential Antimicrobial Effects: Preliminary studies suggest that syringaldehyde may exhibit antimicrobial properties, though further research is needed to fully understand its efficacy and mechanisms.

Syringaldehyde can be synthesized through several methods:

  • Lignin Oxidation: The most common method involves the oxidative degradation of lignin, where specific conditions yield syringaldehyde alongside other phenolic compounds .
  • Duff Reaction: Syringol can be converted into syringaldehyde via the Duff reaction, which involves treating syringol with an oxidizing agent under acidic conditions .
  • Catalytic Oxidation: Recent advancements have explored catalytic oxidation techniques for synthesizing syringaldehyde from lignin-derived substrates, enhancing yield and efficiency .

Syringaldehyde has diverse applications across multiple fields:

  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects owing to its biological activity.
  • Cosmetics: Incorporated into formulations for its fragrance and possible skin benefits.
  • Textiles: Utilized as a dye or mordant due to its ability to bind with fibers .

Studies on the interactions of syringaldehyde with other compounds are essential for understanding its behavior in various environments:

  • Chemical Interactions: Research has focused on how syringaldehyde interacts with other phenolic compounds and environmental factors like light exposure.
  • Biological Interactions: Investigations into how syringaldehyde affects microbial growth and plant interactions are ongoing, highlighting its ecological significance.

Syringaldehyde shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
VanillinSimilar aromatic structureWidely used as a flavoring agent; derived from lignin
GuaiacolContains methoxy groupsKnown for its use in pharmaceuticals and as a flavor enhancer
CinnamaldehydeAldehyde functional groupCommonly used as a flavor and fragrance compound
Ferulic AcidContains methoxy groupsKnown for antioxidant properties; found in many plants

Syringaldehyde's unique combination of functional groups (two methoxy groups and one hydroxyl group) distinguishes it from these compounds, influencing its reactivity and biological activity .

Physical Description

Pale yellow solid; [Merck Index]
Very pale green needles; Alcoholic aroma

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

182.05790880 g/mol

Monoisotopic Mass

182.05790880 g/mol

Heavy Atom Count

13

Appearance

Powder

Melting Point

113.0 °C
Mp 113-114 °

UNII

2ZR01KTT21

GHS Hazard Statements

Aggregated GHS information provided by 1427 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134-96-3

Wikipedia

Syringaldehyde

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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